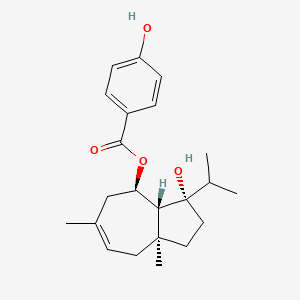
2,3,3,3-Tetrafluoropropene
概要
説明
2,3,3,3-Tetrafluoropropene, also known as 2,3,3,3-tetrafluoroprop-1-ene, is a hydrofluoroolefin with the molecular formula CH₂=CFCF₃. It is primarily used as a refrigerant due to its low global warming potential. This compound is marketed under various names, including Opteon YF and Solstice YF .
科学的研究の応用
2,3,3,3-Tetrafluoropropene has a wide range of scientific research applications:
Chemistry: Used as a refrigerant in various cooling systems due to its low global warming potential.
Biology: Studied for its environmental impact, particularly its degradation into trifluoroacetic acid.
Medicine: Investigated for its low toxicity and potential use in medical cooling systems.
Industry: Widely used in automotive air conditioning systems as a replacement for 1,1,1,2-tetrafluoroethane.
作用機序
Target of Action
2,3,3,3-Tetrafluoropropene, also known as HFO-1234yf, is primarily used as a refrigerant . Its main target is the air conditioning systems in vehicles, where it serves as a cooling agent .
Mode of Action
HFO-1234yf operates by absorbing and releasing heat, thereby regulating the temperature within the air conditioning system . During this process, it undergoes phase transitions between liquid and gas states .
Pharmacokinetics (ADME)
While the term “pharmacokinetics” typically applies to drugs, we can discuss similar concepts for HFO-1234yf. In terms of Absorption, Distribution, Metabolism, and Excretion (ADME):
- Absorption : HFO-1234yf is a gas at room temperature and can be absorbed into the atmosphere .
- Distribution : Once released, it distributes throughout the atmosphere .
- Metabolism : HFO-1234yf is metabolized in the atmosphere, reacting with hydroxy radicals to eventually form trifluoroacetic acid .
- Excretion : The final metabolic product, trifluoroacetic acid, is removed from the atmosphere via rainfall .
Result of Action
The primary result of HFO-1234yf’s action is the cooling of air in vehicle air conditioning systems . Its atmospheric degradation product, trifluoroacetic acid, can persist in aquatic environments .
Action Environment
The action of HFO-1234yf is influenced by environmental factors such as temperature and the presence of other gases. Its effectiveness as a refrigerant is optimal within a certain temperature range . Its degradation in the atmosphere is influenced by the presence of hydroxy radicals . Furthermore, its flammability increases in the presence of fire or high temperatures .
生化学分析
Biochemical Properties
2,3,3,3-Tetrafluoropropene plays a role in biochemical reactions primarily through its interactions with reactive hydroxy radicals in the atmosphere, leading to its degradation into trifluoroacetyl fluoride and eventually trifluoroacetic acid . In biological systems, it has been shown to interact with enzymes such as cytochrome P450 2E1, which catalyzes the formation of 2,3,3,3-tetrafluoroepoxypropane. This intermediate can undergo further reactions, including glutathione conjugation or hydrolytic ring opening . These interactions highlight the compound’s potential to influence various biochemical pathways.
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. Studies have shown that exposure to high concentrations can lead to myocardial inflammation and necrosis in rabbits, characterized by the infiltration of lymphocytes, macrophages, and neutrophilic granulocytes . Additionally, it has been observed to cause changes in hematological parameters and induce infiltrates in the nose, lungs, and kidneys of rats . These cellular effects suggest that this compound can significantly impact cell function and health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One proposed mechanism involves the formation of fluoroacetate, which inhibits aconitate hydratase in the citric acid cycle via the formation of fluorocitrate . This inhibition can particularly affect cells with high energy requirements, such as heart cells. Additionally, the compound’s interactions with cytochrome P450 enzymes and subsequent formation of reactive intermediates further elucidate its molecular action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable but can degrade into trifluoroacetic acid, which persists in aquatic environments . Long-term exposure studies have shown that it can cause myocardial inflammation and necrosis in rabbits after 28 days of inhalation exposure
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In rats, exposure to concentrations of 5000, 15000, and 50000 ppm for 13 weeks did not reveal any significant clinical effects . In rabbits, myocardial inflammation and necrosis were observed at concentrations as low as 1000 ml/m³ . These dosage-dependent effects highlight the importance of understanding the threshold levels for toxicity and adverse effects.
Metabolic Pathways
This compound undergoes biotransformation primarily through cytochrome P450 2E1-catalyzed reactions, leading to the formation of 2,3,3,3-tetrafluoroepoxypropane . This intermediate can then undergo glutathione conjugation or hydrolytic ring opening, resulting in various metabolites such as N-acetyl-S-(3,3,3-trifluoro-2-hydroxy-propyl)-L-cysteine . These metabolic pathways are crucial for understanding the compound’s fate in biological systems.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its solubility in water and lipophilic properties facilitate its distribution across cellular membranes . The compound’s localization and accumulation in specific tissues can influence its biological activity and potential toxicity.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It is likely to localize in lipid-rich compartments such as cell membranes and organelles . This localization can affect its activity and function, particularly in cells with high lipid content.
準備方法
Synthetic Routes and Reaction Conditions
2,3,3,3-Tetrafluoropropene can be synthesized using several methods. One common method involves the chlorofluorination of propane or propene. The process includes introducing the raw material and a gas mixture of hydrogen fluoride and chlorine into a reactor in the presence of a gamma ferric iron compound load-type catalyst. The reaction conditions typically range from 400°C to 500°C, with a contact time of 10 to 60 seconds .
Another method involves the vapor-phase catalytic fluorination of 2-chloro-3,3,3-trifluoropropene using chromium-based catalysts treated with various oxidizing agents such as chlorine and oxygen .
Industrial Production Methods
Industrial production of this compound often employs integrated processes that involve multiple steps, including fluorination and dehydrochlorination reactions. These processes are designed to maximize yield and minimize the production of unwanted byproducts .
化学反応の分析
Types of Reactions
2,3,3,3-Tetrafluoropropene undergoes various chemical reactions, including:
Oxidation: High-temperature oxidation can lead to the formation of trifluoroacetic acid and other byproducts.
Substitution: The compound can participate in substitution reactions, particularly with halogens and other reactive species.
Common Reagents and Conditions
Oxidizing Agents: Oxygen and chlorine are commonly used in oxidation reactions.
Catalysts: Chromium-based catalysts are frequently employed in fluorination reactions.
Major Products
Trifluoroacetic Acid: A major product formed during the oxidation of this compound.
類似化合物との比較
Similar Compounds
1,1,1,2-Tetrafluoroethane (R-134a): Previously used as a refrigerant but has a higher global warming potential compared to 2,3,3,3-tetrafluoropropene.
1,1,1-Trifluoroethane (R-143a): Another refrigerant with different chemical properties and applications.
Uniqueness
This compound stands out due to its low global warming potential and its ability to serve as a near drop-in replacement for 1,1,1,2-tetrafluoroethane in automotive air conditioning systems . Its rapid atmospheric degradation and low toxicity further enhance its appeal as an environmentally friendly refrigerant .
特性
IUPAC Name |
2,3,3,3-tetrafluoroprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F4/c1-2(4)3(5,6)7/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRLMCRCYDHQFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2CFCF3, C3H2F4 | |
| Record name | 2,3,3,3-TETRAFLUOROPROPENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1776 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26838-52-8 | |
| Record name | 1-Propene, 2,3,3,3-tetrafluoro-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26838-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4074728 | |
| Record name | 2,3,3,3-Tetrafluoropropene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Gas or Vapor, COLOURLESS LIQUEFIED GAS. | |
| Record name | 1-Propene, 2,3,3,3-tetrafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,3,3,3-TETRAFLUOROPROPENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1776 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
-29.4 °C | |
| Record name | 2,3,3,3-TETRAFLUOROPROPENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1776 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water, g/l at 24 °C: 0.2 (very poor) | |
| Record name | 2,3,3,3-TETRAFLUOROPROPENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1776 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
Density (for liquid): 1.1 g/cm³ | |
| Record name | 2,3,3,3-TETRAFLUOROPROPENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1776 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
Relative vapor density (air = 1): 4 | |
| Record name | 2,3,3,3-TETRAFLUOROPROPENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1776 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
Vapor pressure, kPa at 21.1 °C: 600 | |
| Record name | 2,3,3,3-TETRAFLUOROPROPENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1776 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
CAS No. |
754-12-1 | |
| Record name | 2,3,3,3-Tetrafluoropropene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=754-12-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,3,3-Tetrafluoropropene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000754121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propene, 2,3,3,3-tetrafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,3,3,3-Tetrafluoropropene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3,3-tetrafluoroprop-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.879 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Propene, 2,3,3,3-tetrafluoro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.421 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3,3,3-TETRAFLUOROPROPENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5N89242X3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,3,3,3-TETRAFLUOROPROPENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1776 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[4-(4-Acetamidophenyl)sulfonyl-1-piperazinyl]-1-ethyl-6-fluoro-4-oxo-3-quinolinecarboxylic acid](/img/structure/B1223260.png)
![2-methoxy-6-[4-(4-methyl-1-piperazinyl)-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1223261.png)
![8,9-dimethyl-N-(3-methylphenyl)-3-[2-(4-morpholinyl)ethyl]-4H-[1,3]thiazino[6,5-b]quinolin-2-imine](/img/structure/B1223262.png)




![(E)-3-(5-bromo-2-methoxyphenyl)-N-[[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl]prop-2-enamide](/img/structure/B1223272.png)
![2-tert-butyl-4-[(4-chlorophenyl)thio]-5-methyl-1H-pyrazol-3-one](/img/structure/B1223274.png)

![3-[[[3-[(3-Nitrophenyl)sulfamoyl]phenyl]-oxomethyl]amino]benzoic acid](/img/structure/B1223276.png)
![[4-[(Z)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] furan-2-carboxylate](/img/structure/B1223278.png)
![4-[(Z)-(4-oxo-3-phenyl-2-phenylimino-1,3-thiazolidin-5-ylidene)methyl]benzoic acid](/img/structure/B1223279.png)

